molecular formula C15H13ClF2N4OS B10952489 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B10952489
M. Wt: 370.8 g/mol
InChI Key: WMSJIMAFQNIGTQ-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups, as well as a cyano-substituted cyclopentathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro, difluoromethyl, and methyl groups. The cyclopentathiophene ring is then synthesized separately and coupled with the pyrazole derivative through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms such as chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-(difluoromethyl)-5-methylpyridine: This compound shares the difluoromethyl and methyl groups but lacks the complex acetamide and cyclopentathiophene moieties.

    2,4-Dichloro-5-(difluoromethyl)-3-methylpyridine: Similar in structure but differs in the position of the chloro and difluoromethyl groups.

Uniqueness

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is unique due to its combination of a pyrazole ring with a cyano-substituted cyclopentathiophene ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13ClF2N4OS

Molecular Weight

370.8 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C15H13ClF2N4OS/c1-7-12(16)13(14(17)18)21-22(7)6-11(23)20-15-9(5-19)8-3-2-4-10(8)24-15/h14H,2-4,6H2,1H3,(H,20,23)

InChI Key

WMSJIMAFQNIGTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCC3)C#N)C(F)F)Cl

Origin of Product

United States

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